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Compound of Interest

5,6,7,8-Tetrahydro-2,6-
Compound Name:
naphthyridin-1-amine

Cat. No.: B119111

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel tetrahydronaphthyridine analog,
Compound 28, against the established clinical CDK4/6 inhibitors: Palbociclib, Ribociclib, and
Abemaciclib. The data presented herein is based on in vitro enzymatic assays designed to
determine and compare the inhibitory potency of these compounds.

Data Presentation

The inhibitory activities of the novel tetrahydronaphthyridine analog and established inhibitors
against Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK®6) are
summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the
potency of a substance in inhibiting a specific biological or biochemical function.
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Compound Target Kinase IC50 (nM)
Novel Tetrahydronaphthyridine

Analog (Compound 28) coKa 22

CDK®6 2.5

Palbociclib CDK4 9-11
CDK6 15

Ribociclib CDK4 10

CDK6 39

Abemaciclib CDK4 2

CDK6 9.9

Note: IC50 values for established inhibitors are sourced from published preclinical data.[1][2][3]

[415][6]

Experimental Protocols

The following is a detailed methodology for a representative in vitro kinase inhibition assay
used to determine the IC50 values of the compared compounds.

In Vitro CDK4/6 Inhibition Assay (ADP-Glo™ Kinase
Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds
against CDK4/cyclin D1 and CDK®6/cyclin D3.

Materials:
¢ Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
o Retinoblastoma (Rb) protein substrate

e ATP (Adenosine triphosphate)
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e Test compounds (Novel tetrahydronaphthyridine analog and established inhibitors)

o ADP-Glo™ Kinase Assay Kit (Promega)

o Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA, 50 uM DTT)
[7]

o White, opaque 384-well plates

o Multichannel pipettes

o Plate reader with luminescence detection capabilities

Procedure:

e Compound Preparation:

o Prepare a 10 mM stock solution of each test compound in 100% DMSO.

o Create a series of 1:3 serial dilutions of each compound in DMSO to generate a 10-point
dose-response curve.

o Prepare a "no inhibitor" control with DMSO only.

¢ Kinase Reaction Setup:[7][8][9][10][11]

o In a 384-well plate, add 1 pl of the serially diluted compound or DMSO control to the
appropriate wells.[7]

o Add 2 pl of a solution containing the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme in kinase
assay buffer.

o Add 2 ul of a solution containing the Rb substrate and ATP in kinase assay buffer. The
final ATP concentration should be at or near the Km for the respective enzyme.

o Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to
proceed.[7]
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e ADP Detection:[7][8][9][10][11]

o Following the kinase reaction, add 5 pl of ADP-Glo™ Reagent to each well. This reagent
stops the kinase reaction and depletes the remaining ATP.[9]

o Incubate the plate at room temperature for 40 minutes.[7][9]

o Add 10 pl of Kinase Detection Reagent to each well. This reagent converts the ADP
generated in the kinase reaction to ATP and generates a luminescent signal.[7][9]

o Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal
to stabilize.[7][9]

o Data Acquisition and Analysis:

[¢]

Measure the luminescence of each well using a plate-reading luminometer.

[e]

The luminescent signal is directly proportional to the amount of ADP produced and thus to
the kinase activity.

[e]

Plot the luminescence signal against the logarithm of the inhibitor concentration.

o

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each
compound.

Mandatory Visualization
CDK4/6 Signaling Pathway
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Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of its inhibition.

Experimental Workflow for In Vitro Kinase Inhibition
Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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